![molecular formula C15H28N2O3 B5666266 1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)
1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone
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Overview
Description
The chemical compound under discussion is part of a broader class of molecules that exhibit significant interest due to their complex structures and potential applications in various fields, including medicinal chemistry and material science. Its synthesis and analysis contribute to understanding the chemical and physical behaviors of similar compounds.
Synthesis Analysis
The synthesis of related pyridinone and piperidine derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. One method involves the Claisen-Schmidt type reaction followed by heterocyclization to yield corresponding dienones and pyrazolo[4,3-c]pyridines with varied substituents, showcasing the compound's synthetic accessibility and the diversity of derivable molecules (Koshetova et al., 2022).
Molecular Structure Analysis
Crystallographic studies provide insights into the compound's molecular structure, highlighting the conformational flexibility and hydrogen bonding capabilities that contribute to its stability and reactivity. For instance, studies on hydroxy derivatives of hydropyridine and related compounds revealed extensive intramolecular and intermolecular hydrogen bonding, affecting the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including acylation, which can significantly alter their chemical properties and potential applications. Research on pyrrolidine-2,4-diones, for example, has shown that these molecules can be efficiently acylated at C-3 by acid chlorides in the presence of Lewis acids, demonstrating the compound's reactivity and functional versatility (Jones et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystal structures, are crucial for their practical applications. Single crystal X-ray diffraction analysis has been used to determine the crystal structures of related compounds, providing valuable information on their geometric configurations and intermolecular interactions, which influence their physical properties (Dallasta Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form diverse derivatives, are essential for understanding the compound's behavior in chemical reactions and potential applications. The synthesis and characterization of novel derivatives illustrate the compound's chemical versatility and the potential for discovering new materials with unique properties (Feng, 2011).
properties
IUPAC Name |
1-[2-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-13-12-16(8-5-15(13,19)6-11-20-2)9-10-17-7-3-4-14(17)18/h13,19H,3-12H2,1-2H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBIKNPIBRDJK-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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